2-Amino-5-iodo-4-methoxybenzoic acid
Overview
Description
2-Amino-5-iodo-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H8INO3 and its molecular weight is 293.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Analysis
The spectroscopic analysis of related compounds, such as 4-amino-5-chloro-2-methoxybenzoic acid, has been conducted using techniques like FTIR, FT-Raman, UV, and NMR. These studies help in understanding the molecular structure and vibrational frequencies, which are crucial for characterizing chemical compounds and their interactions (A. Poiyamozhi et al., 2012).
Thermodynamic Properties
The thermodynamic properties of similar aminomethoxybenzoic acids have been studied to understand their vapor pressures and sublimation points. This information is vital for industrial processes that involve these compounds (M. Monte, A. R. Almeida, & M. Matos, 2010).
Pharmaceutical Research
In pharmaceutical research, related compounds, like 4-amino-5-chloro-2-methoxybenzoic acid, have been used in the synthesis of serotonin receptor agonists. This showcases the potential of similar compounds in developing new drugs (D. Yang et al., 1997).
Material Science
In material science, derivatives of aminomethoxybenzoic acids have been utilized. For instance, copolymers with 3-amino-4-methoxybenzoic acid have been explored for the separation and recovery of palladium, demonstrating their utility in recycling and environmental conservation (Lijiang Zhong et al., 2017).
Organic Synthesis
Organic synthesis often employs such compounds as intermediates or catalysts. For example, o-Iodoxybenzoic acid, a related compound, is used in the oxidation of alcohols to carbonyl compounds, highlighting the significance of these compounds in synthetic chemistry (Vipin A. Nair, 2020).
Biochemical Studies
Compounds like 4-methoxybenzoic acid and its derivatives have been studied for their interactions with various enzyme systems, contributing to our understanding of biochemical processes and enzyme-substrate relationships (F. Bernhardt et al., 1973).
Mechanism of Action
Target of Action
The primary targets of 2-Amino-5-iodo-4-methoxybenzoic acid are currently unknown
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway . This suggests that this compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Given the structural similarity to benzylic halides, it’s possible that this compound could influence pathways involving these types of reactions .
Pharmacokinetics
It’s known that the compound has good solubility in common organic solvents such as dimethyl sulfoxide and ethyl acetate, but poor solubility in water . This could impact its bioavailability and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as pH, temperature, and the presence of other compounds could potentially affect its action .
Properties
IUPAC Name |
2-amino-5-iodo-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONNGMLFIVTCKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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